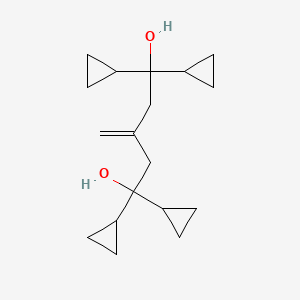
1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol is a complex organic compound characterized by its unique structure, which includes multiple cyclopropyl groups and a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclopropanation of suitable precursors, followed by the introduction of the methylidene group and the hydroxyl groups. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the high purity of the final product. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The cyclopropyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols.
Scientific Research Applications
1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane
- 1,1,5,5-Tetraphenyltetramethyltrisiloxane
Uniqueness
1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol is unique due to its multiple cyclopropyl groups and the presence of a methylidene group. These structural features confer distinct chemical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
CAS No. |
142052-57-1 |
|---|---|
Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1,1,5,5-tetracyclopropyl-3-methylidenepentane-1,5-diol |
InChI |
InChI=1S/C18H28O2/c1-12(10-17(19,13-2-3-13)14-4-5-14)11-18(20,15-6-7-15)16-8-9-16/h13-16,19-20H,1-11H2 |
InChI Key |
OSQOKRXKZJTXNI-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC(C1CC1)(C2CC2)O)CC(C3CC3)(C4CC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




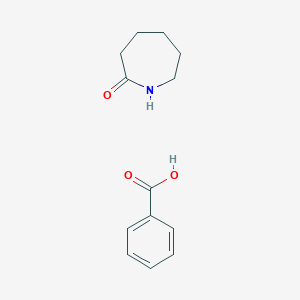
![N,N'-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide](/img/structure/B12550054.png)
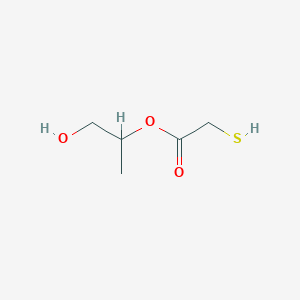
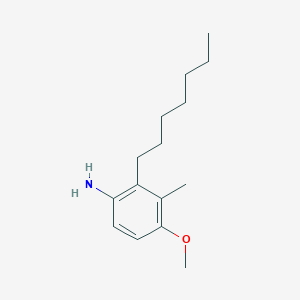

![Phenol, 4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-](/img/structure/B12550080.png)

![N,N-Diethyl-4-{(E)-[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)phenyl]diazenyl}aniline](/img/structure/B12550092.png)

![Benzonitrile, 4-[[(3-bromophenyl)methyl]-4H-1,2,4-triazol-4-ylamino]-](/img/structure/B12550101.png)
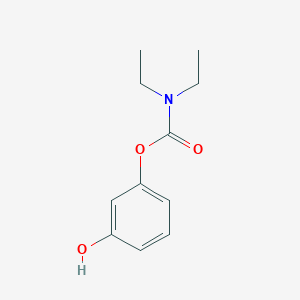
![2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine](/img/structure/B12550119.png)
